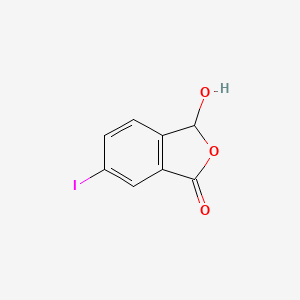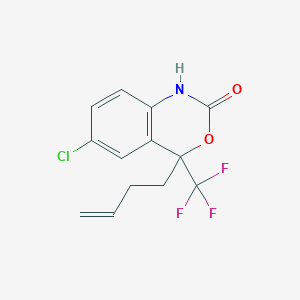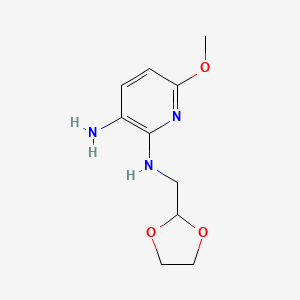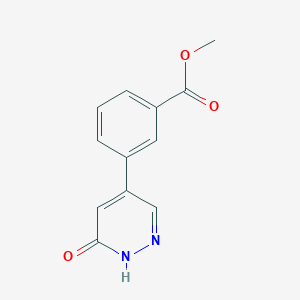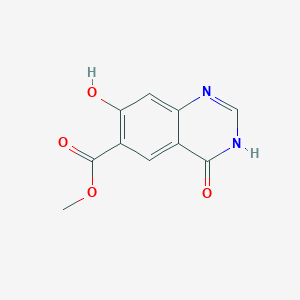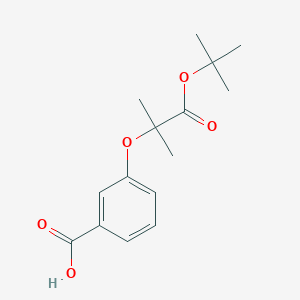
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) group and a methylethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into the benzoic acid framework. One common method involves the reaction of benzoic acid derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The Boc group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule. This selective reactivity is crucial in the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid: Unique due to its specific Boc and methylethoxy substituents.
Benzoic Acid: Lacks the Boc and methylethoxy groups, making it less versatile in certain synthetic applications.
tert-Butyl Benzoate: Contains a tert-butyl ester group but lacks the methylethoxy substituent.
Uniqueness
This compound is unique due to the presence of both the Boc and methylethoxy groups, which provide distinct reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of complex organic molecules .
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C15H20O5/c1-14(2,3)20-13(18)15(4,5)19-11-8-6-7-10(9-11)12(16)17/h6-9H,1-5H3,(H,16,17) |
InChI Key |
GIHJPRILHAOXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)OC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
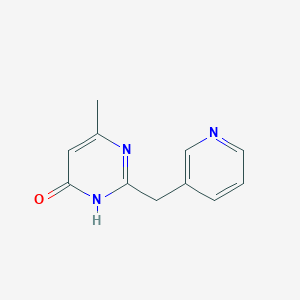
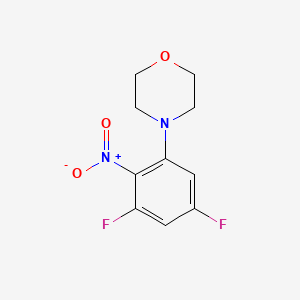
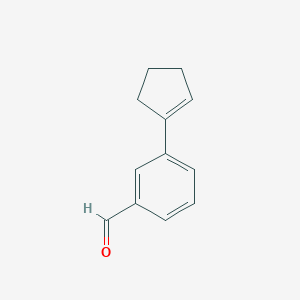
![4-[1-Methyl-3-(morpholin-4-yl)propoxy]benzenamine](/img/structure/B8451080.png)
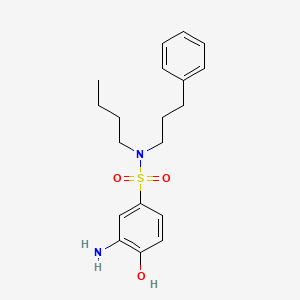
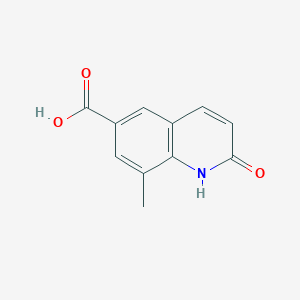
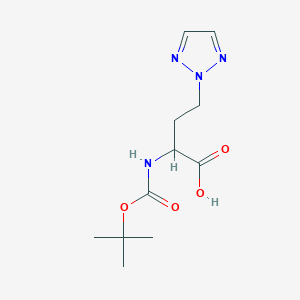
![4-Ethoxy-3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid ethyl ester](/img/structure/B8451102.png)
![[(2S)-2-isocyanato-2-phenylethyl]dimethylamine hydrochloride](/img/structure/B8451118.png)
